-Methyl-1H-pyrrole-2-carboxylic acid serves as a valuable building block in organic synthesis for the preparation of diverse heterocyclic compounds.
This method utilizes palladium catalysis to couple the molecule with various aryl or vinyl halides, leading to substituted 1-methylpyrroles. For instance, reacting 1-Methyl-1H-pyrrole-2-carboxylic acid with phenylbromide affords 1-Methyl-2-phenyl-1H-pyrrole [].
Ruthenium-catalyzed oxidative coupling with alkynes like 3-hexyne allows the synthesis of fused heterocycles such as 4,5-diethyl-1-methylpyrano[3,4-b]pyrrol-7(1H)-one [].
Beyond its role as a synthetic intermediate, 1-Methyl-1H-pyrrole-2-carboxylic acid has been explored in other research areas:
1-Methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound containing nitrogen atoms within a ring structure. It is a carboxylic acid due to the presence of a carboxyl group (COOH) bonded to the ring.
The key feature of 1-Methyl-1H-pyrrole-2-carboxylic acid is the five-membered aromatic ring with two nitrogen atoms. One nitrogen atom has a methyl group (CH3) attached, while the other nitrogen is bonded to a carbon atom that also has a carboxyl group attached [, ]. This structure can be represented by the following chemical formula: C6H7NO2.
Research has explored using 1-Methyl-1H-pyrrole-2-carboxylic acid as a starting material for synthesizing other compounds of interest in scientific research [, ].
Decarboxylative cross-coupling reaction: This reaction converts 1-Methyl-1H-pyrrole-2-carboxylic acid to 1-Methyl-2-phenyl-1H-pyrrole by reacting with phenylbromide using a palladium catalyst []. This highlights the potential for this compound as a building block for more complex molecules.
Oxidative coupling with 3-hexyne: Under ruthenium catalysis, 1-Methyl-1H-pyrrole-2-carboxylic acid can be transformed into 4,5-Diethyl-1-methylpyrano[3,4-b]pyrrol-7(1H)-one, a fused heterocycle pyrone []. This demonstrates the reactivity of the molecule under specific conditions.
Scientific literature provides some information on the physical properties of 1-Methyl-1H-pyrrole-2-carboxylic acid:
Irritant